Structural Divergence from Pimavanserin: Methylene-Linker and N-Benzyl Signatures That Preclude 5-HT₂A Inverse Agonism Interchangeability
1-((1-Benzylpiperidin-4-yl)methyl)-3-(4-fluorophenyl)urea (CAS 1207043-49-9) differs from pimavanserin (ACP-103; CAS 706779-91-1) at three critical structural positions: (i) the piperidine N‑substituent is benzyl rather than methyl; (ii) the urea is connected via a methylene linker to the piperidine 4‑position rather than directly attached; and (iii) the urea N′‑substituent is 4‑fluorophenyl rather than 4‑isobutoxybenzyl. In the pimavanserin series, the N‑methyl group on the piperidine and the 4‑isobutoxybenzyl moiety are essential for potent 5‑HT₂A inverse agonism (pIC₅₀ 8.73 in cell-based functional assays) [1]. The absence of these pharmacophoric elements in CAS 1207043-49-9 predicts a substantially different 5‑HT₂A profile. No direct head‑to‑head 5‑HT₂A data are available for CAS 1207043-49-9, so the extent of residual 5‑HT₂A activity cannot be quantified; this structural divergence nonetheless establishes that the two compounds are not functionally interchangeable.
| Evidence Dimension | Structural determinants of 5-HT₂A inverse agonism |
|---|---|
| Target Compound Data | N‑benzylpiperidine‑4‑ylmethyl urea with 4‑fluorophenyl N′‑substituent (CAS 1207043-49-9) |
| Comparator Or Baseline | Pimavanserin (N‑methylpiperidin‑4‑yl urea with 4‑fluorobenzyl and 4‑isobutoxybenzyl groups); pIC₅₀ 8.73 at 5‑HT₂A |
| Quantified Difference | No 5‑HT₂A functional data for CAS 1207043-49-9; essential pharmacophoric groups for 5‑HT₂A inverse agonism are absent |
| Conditions | Cell-based functional assay (pimavanserin data from Vanover et al. 2006) |
Why This Matters
A user requiring a defined 5‑HT₂A inverse agonist profile must select pimavanserin; CAS 1207043-49-9 cannot serve as a generic substitute due to fundamental pharmacophore mismatch.
- [1] Vanover, K. E.; Weiner, D. M.; Makhay, M.; et al. Pharmacological and Behavioral Profile of N-(4-Fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-isobutoxybenzyl)urea (ACP-103), a Novel 5-Hydroxytryptamine₂A Receptor Inverse Agonist. J. Pharmacol. Exp. Ther. 2006, 317 (2), 910–918. View Source
